

RhoC as a Therapeutic Target for Onilcamotide: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Onilcamotide (RV001) is a peptide-based cancer vaccine designed to elicit a targeted immune response against cancer cells overexpressing the Ras homolog family member C (RhoC) protein. RhoC is strongly implicated in tumor progression and metastasis, making it a compelling therapeutic target. This document provides a comprehensive overview of Onilcamotide, its mechanism of action, clinical trial data, and the experimental protocols used to evaluate its immunogenicity. While the Phase IIb clinical trial for prostate cancer did not meet its primary endpoint, the vaccine demonstrated a favorable safety profile and induced a robust and durable T-cell response, warranting further investigation into its potential applications.

Introduction: RhoC in Cancer Metastasis

RhoC is a small GTPase that plays a pivotal role in regulating the actin cytoskeleton, which is crucial for cell motility and invasion.[1] In numerous cancer types, including breast, pancreatic, lung, and prostate cancer, the overexpression of RhoC is correlated with advanced tumor stage, increased metastatic potential, and poor prognosis.[1][2] Unlike other members of the Rho family, RhoC's expression in normal tissues is limited, presenting it as an attractive and specific target for cancer therapy.[3] The rationale for targeting RhoC is that eliminating RhoC-expressing cells could prevent or delay the formation of metastases, a primary cause of cancer-related mortality.[4]



Onilcamotide: A Peptide-Based Cancer Vaccine

Onilcamotide is a synthetic long peptide derived from the RhoC protein.[2] It is designed to act as a cancer vaccine, stimulating the patient's own immune system to recognize and eliminate cancer cells that overexpress RhoC.[5]

Mechanism of Action

The proposed mechanism of action for **Onilcamotide** is centered on the induction of a specific T-cell mediated immune response:

- Antigen Presentation: Following subcutaneous injection, Onilcamotide is taken up by antigen-presenting cells (APCs), such as dendritic cells.[5]
- T-Cell Activation: APCs process the Onilcamotide peptide and present fragments on their Major Histocompatibility Complex (MHC) class II molecules to CD4+ T-helper cells.[6]
 Preclinical studies have shown that RhoC is co-located with MHC-II receptors on the surface of tumor cells.[6][7]
- Immune Response: Activated CD4+ T-cells then orchestrate a broader immune response, including the activation of CD8+ cytotoxic T-lymphocytes (CTLs), which are capable of directly killing RhoC-expressing tumor cells.[5]

The following diagram illustrates the proposed immunological signaling pathway initiated by **Onilcamotide**.



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Caption: Immunological Signaling Pathway of **Onilcamotide**.



Clinical Development and Trial Data

Onilcamotide has been evaluated in Phase I/II and Phase IIb clinical trials, primarily in patients with prostate cancer.

Phase I/II Clinical Trial (RhoVac-001, NCT03199872)

This first-in-man study assessed the safety, tolerability, and immunological impact of **Onilcamotide** in patients with prostate cancer who had undergone radical prostatectomy.[2]

Key Findings:

- Safety: The vaccine was well-tolerated with no treatment-related adverse events of grade 3
 or higher observed.[2]
- Immunogenicity: A majority of patients (18 out of 21 evaluable) developed a strong and longlasting CD4+ T-cell response against the vaccine peptide. This response was detectable for at least 10 months after the last vaccination.[8]

The following table summarizes the key immunological outcomes from the Phase I/II trial.

Parameter	Result	Citation
Evaluable Patients	21	[2]
Patients with CD4+ T-cell response	18 (86%)	[8]
Duration of Immune Response	At least 10 months post- vaccination	[8]
T-cell Phenotype	Polyfunctional effector memory T-cells	[8]

Phase IIb Clinical Trial (BRaVac, NCT04114825)

This randomized, placebo-controlled, double-blind study was designed to evaluate the efficacy of **Onilcamotide** in preventing or delaying disease progression in prostate cancer patients with biochemical recurrence after curative-intent therapy.[5]



Trial Design:

- Population: 180 patients with biochemical recurrence of prostate cancer.[9]
- Intervention: Subcutaneous injections of **Onilcamotide** or placebo.[5]
- Primary Endpoint: Time to Prostate-Specific Antigen (PSA) progression.

Results:

The BRaVac trial unfortunately failed to meet its primary endpoint, as **Onilcamotide** did not demonstrate superiority over placebo in preventing progression.[5][10] Despite the lack of clinical efficacy, the trial confirmed the vaccine's favorable safety profile with no unexpected toxicities.[10]

The following table summarizes the key outcomes of the BRaVac trial.

Endpoint	Onilcamotide Arm	Placebo Arm	Result	Citation
Primary Endpoint	Not Superior	Not Applicable	Failed to meet	[5][10]
(Time to PSA progression)				
Safety	No unexpected toxicities	No unexpected toxicities	Favorable safety profile	[10]

Experimental Protocols: Assessing T-Cell Response

The primary method for evaluating the immunogenicity of **Onilcamotide** in clinical trials was the Enzyme-Linked Immunospot (ELISpot) assay, which quantifies the number of cytokine-secreting T-cells.[11]

IFN-y ELISpot Assay Protocol

This protocol outlines the general steps for performing an IFN-y ELISpot assay to measure T-cell responses to **Onilcamotide**.



Materials:

- PVDF-membrane 96-well plates
- Anti-human IFN-y capture antibody
- Biotinylated anti-human IFN-y detection antibody
- Streptavidin-alkaline phosphatase
- BCIP/NBT substrate
- Peripheral Blood Mononuclear Cells (PBMCs) from vaccinated patients
- Onilcamotide peptide
- Positive control (e.g., phytohemagglutinin)
- Negative control (medium alone)
- · Cell culture medium

Procedure:

- Plate Coating: Coat the 96-well PVDF plates with anti-human IFN-y capture antibody and incubate overnight at 4°C.
- Blocking: Wash the plates and block with sterile blocking buffer for 2 hours at room temperature.
- Cell Plating: Prepare PBMCs and plate them at a density of 2-4 x 10^5 cells per well.
- Stimulation: Add the **Onilcamotide** peptide (or controls) to the respective wells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
- Detection: Lyse the cells and wash the plates. Add the biotinylated anti-human IFN-y detection antibody and incubate for 2 hours at room temperature.



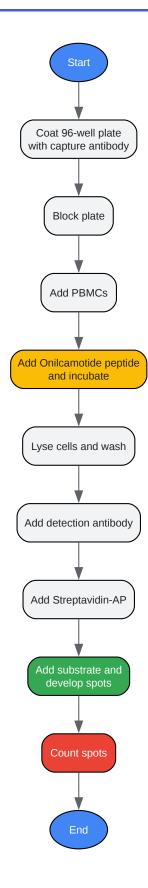




- Enzyme Conjugation: Wash the plates and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
- Spot Development: Wash the plates and add the BCIP/NBT substrate. Monitor for the development of spots.
- Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an automated ELISpot reader.

The following diagram provides a workflow for the ELISpot assay.





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Caption: Experimental workflow for the ELISpot assay.



Conclusion and Future Directions

Onilcamotide, a cancer vaccine targeting the metastasis-associated protein RhoC, has demonstrated a strong capacity to induce a durable T-cell mediated immune response in clinical trials. While the Phase IIb study in prostate cancer did not achieve its primary clinical endpoint, the findings underscore the potential of targeting RhoC as an immunotherapeutic strategy. The robust immunogenicity and favorable safety profile of Onilcamotide suggest that further research is warranted. Future investigations could explore its use in other RhoC-overexpressing cancers, in combination with other immunotherapies such as checkpoint inhibitors, or in different patient populations. The detailed understanding of the immune response elicited by Onilcamotide provides a solid foundation for the future development of RhoC-targeted cancer vaccines.

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